trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate
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Overview
Description
Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate is a synthetic azo dye commonly known as Ponceau 4R or Acid Red 18. It is widely used as a food coloring agent, imparting a red hue to various food products. The compound is characterized by its vibrant red color and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate typically involves the diazotization of 4-aminonaphthalene-1-sulfonic acid followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a red powder, which is then purified and standardized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized, leading to the cleavage of the N=N bond.
Reduction: Reduction of the azo group results in the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require a basic medium and nucleophiles like hydroxide ions
Major Products
Oxidation: Aromatic nitro compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used
Scientific Research Applications
Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in histological staining to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a food coloring agent and in the textile industry for dyeing fabrics .
Mechanism of Action
The primary mechanism of action of trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate involves its interaction with cellular components. The compound’s azo group can undergo reduction within the body, leading to the formation of aromatic amines, which can interact with various biological molecules. The sulfonate groups enhance its solubility and facilitate its distribution in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Amaranth: Another azo dye with similar applications but different structural features.
Brilliant Blue FCF: A synthetic dye used in food and cosmetics, known for its blue color.
Tartrazine: A yellow azo dye commonly used in food products .
Uniqueness
Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate is unique due to its specific red hue, high solubility in water, and stability under various conditions. Its structural features, such as the presence of multiple sulfonate groups, contribute to its distinct properties and wide range of applications .
Properties
Molecular Formula |
C20H11N2Na3O10S3 |
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Molecular Weight |
604.5 g/mol |
IUPAC Name |
trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
SWGJCIMEBVHMTA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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